molecular formula C6H16Br2N2 B1400879 (2S,5S)-2,5-dimethylpiperazine dihydrobromide CAS No. 98778-71-3

(2S,5S)-2,5-dimethylpiperazine dihydrobromide

Cat. No.: B1400879
CAS No.: 98778-71-3
M. Wt: 276.01 g/mol
InChI Key: CHGBTPQJPVPJJP-USPAICOZSA-N
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Description

(2S,5S)-2,5-Dimethylpiperazine dihydrobromide is a chiral compound with significant applications in various fields of scientific research. It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of two methyl groups at the 2 and 5 positions of the piperazine ring. The compound is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-2,5-dimethylpiperazine dihydrobromide typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the catalytic hydrogenation of 2,5-dimethylpyrazine, followed by bromination to obtain the dihydrobromide salt. The reaction conditions often include the use of hydrogen gas, a suitable catalyst such as palladium on carbon, and hydrobromic acid .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production. The compound is then purified through crystallization or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: (2S,5S)-2,5-Dimethylpiperazine dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions include N-oxides, primary and secondary amines, and various substituted piperazine derivatives .

Scientific Research Applications

(2S,5S)-2,5-Dimethylpiperazine dihydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,5S)-2,5-dimethylpiperazine dihydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • (2S,5S)-2,5-Dimethylpiperazine
  • (2S,5S)-2,5-Diphenylpiperazine
  • (2S,5S)-2,5-Dimethylpiperidine

Comparison: Compared to its analogs, (2S,5S)-2,5-dimethylpiperazine dihydrobromide is unique due to its specific stereochemistry and the presence of the dihydrobromide salt. This confers distinct physicochemical properties, such as solubility and stability, making it particularly suitable for certain applications in pharmaceuticals and organic synthesis .

Properties

IUPAC Name

(2S,5S)-2,5-dimethylpiperazine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2BrH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGBTPQJPVPJJP-USPAICOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)C.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@H](CN1)C.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5S)-2,5-dimethylpiperazine dihydrobromide
Reactant of Route 2
(2S,5S)-2,5-dimethylpiperazine dihydrobromide
Reactant of Route 3
(2S,5S)-2,5-dimethylpiperazine dihydrobromide
Reactant of Route 4
(2S,5S)-2,5-dimethylpiperazine dihydrobromide
Reactant of Route 5
Reactant of Route 5
(2S,5S)-2,5-dimethylpiperazine dihydrobromide
Reactant of Route 6
(2S,5S)-2,5-dimethylpiperazine dihydrobromide

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